N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, also known as Compound X, is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized through a complex process, which involves several steps of chemical reactions.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
Research has explored the molecular interactions of related compounds with cannabinoid receptors, providing insights into their binding mechanisms. For example, studies on SR141716, a compound with a similar structure, have revealed its antagonistic activity on the CB1 cannabinoid receptor, highlighting its potential in modulating cannabinoid receptor-mediated pathways (Shim et al., 2002). This research supports the development of unified pharmacophore models for cannabinoid receptor ligands, offering a foundation for designing new therapeutic agents targeting the endocannabinoid system.
Structure-Activity Relationships
The structure-activity relationships (SAR) of pyrazole derivatives, including compounds structurally related to N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride, have been extensively studied to understand their role as cannabinoid receptor antagonists. Such studies aim to identify critical structural features required for potent and selective activity against cannabinoid receptors, providing valuable information for the design of new compounds with improved therapeutic profiles (Lan et al., 1999).
Novel Synthetic Processes
Advancements in synthetic methodologies have enabled the development of novel compounds with potential pharmacological applications. For instance, a scalable and facile synthetic process for derivatives with similar structural motifs has been established, demonstrating the potential for large-scale production of new therapeutic agents (Wei et al., 2016). This research underscores the importance of efficient synthesis in drug discovery and development.
Receptor Antagonist and In Vivo Studies
Further studies have focused on the in vivo effects of compounds acting as cannabinoid receptor antagonists, assessing their impact on physiological processes. For example, AM-251, a compound with antagonistic activity on the cannabinoid CB1 receptor, has been studied for its effects on food intake and body weight in diet-induced obese mice, illustrating the potential of receptor antagonists in modulating physiological responses related to metabolism and energy balance (Hildebrandt et al., 2003).
Eigenschaften
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c18-12(8-3-5-15-6-4-8)16-9-1-2-10-11(7-9)14(20)17-13(10)19;/h1-2,7-8,15H,3-6H2,(H,16,18)(H,17,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWLOYPJDBHBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)piperidine-4-carboxamide hydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.